molecular formula C19H31N3 B12997574 1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane

1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane

Cat. No.: B12997574
M. Wt: 301.5 g/mol
InChI Key: BBQZKWDVLNILBK-UHFFFAOYSA-N
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Description

1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling to form the final azepane structure. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(1-Methylpiperidin-2-yl)pyridin-2-yl)azepane
  • 1-(5-(1-Ethylpiperidin-2-yl)pyridin-2-yl)azepane
  • 1-(5-(1-Propylpiperidin-2-yl)pyridin-2-yl)azepane

Uniqueness

Compared to similar compounds, 1-(5-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)azepane is unique due to its specific isopropyl substitution, which can influence its chemical reactivity, biological activity, and overall properties

Properties

Molecular Formula

C19H31N3

Molecular Weight

301.5 g/mol

IUPAC Name

1-[5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]azepane

InChI

InChI=1S/C19H31N3/c1-16(2)22-14-8-5-9-18(22)17-10-11-19(20-15-17)21-12-6-3-4-7-13-21/h10-11,15-16,18H,3-9,12-14H2,1-2H3

InChI Key

BBQZKWDVLNILBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CN=C(C=C2)N3CCCCCC3

Origin of Product

United States

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